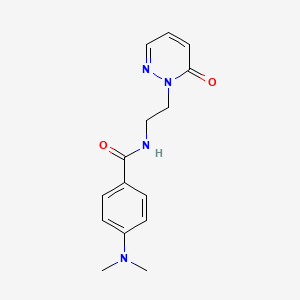

4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18(2)13-7-5-12(6-8-13)15(21)16-10-11-19-14(20)4-3-9-17-19/h3-9H,10-11H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQMGRZVZWMCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinone intermediate, which can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the benzamide or pyridazinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research and development:

-

Anticancer Potential :

- A study evaluated the anticancer activity of various derivatives related to pyridazine compounds, including 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. It was found to inhibit cancer cell proliferation effectively, with specific derivatives showing promising results against human colorectal carcinoma cell lines (HCT116) .

- The mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism, making it a potential lead for developing new anticancer agents.

- Antimicrobial Activity :

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are critical targets in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The structure-activity relationship (SAR) studies have shown that modifications to the benzamide structure can enhance enzyme inhibition .

Case Studies

Several case studies highlight the application of this compound in various research contexts:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group and the pyridazinone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. These interactions can result in various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Key Pharmacological Properties :

- Target : Class I HDAC isoforms (HDAC1, 2, 3) with high selectivity .

- Mechanism : Induces histone H3 acetylation, upregulates p21 expression, and triggers G1 cell cycle arrest and apoptosis in cancer cells .

- In Vivo Efficacy: Significant tumor growth suppression in SKM-1 xenograft models via oral administration .

- Safety Profile : Low hERG channel inhibition (IC₅₀ = 34.6 µM) and favorable pharmacokinetics in rodent models .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Selected Benzamide Derivatives

Structural Insights :

- Heterocyclic Linkers: The pyridazinone group in (S)-17b distinguishes it from pyrimidine-based EGFR inhibitors (e.g., compound 1 in ) and thiazolidinone derivatives (). The pyridazinone scaffold enhances HDAC binding affinity .

- Substituent Effects: The dimethylamino group in (S)-17b improves solubility and pharmacokinetics compared to dichloro or phenyl substituents in other analogues .

Pharmacological Activity

Table 2: Pharmacological Comparison

Key Findings :

Advantages of (S)-17b :

- Safety : Low hERG inhibition reduces cardiac toxicity risk compared to many kinase inhibitors .

Biological Activity

The compound 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide , also known by its CAS number 1049494-74-7, has garnered attention for its potential biological activity, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Basic Information

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- CAS Number : 1049494-74-7

Structure

The structure of the compound features a dimethylamino group attached to a benzamide moiety, which is further connected to a 6-oxopyridazinyl ethyl group. This unique configuration is believed to influence its biological interactions.

The compound is primarily recognized for its inhibitory effects on histone deacetylases (HDACs), particularly class I isoforms (HDAC1, HDAC2, and HDAC3). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, thereby leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes involved in tumor suppression.

In Vitro Studies

Research indicates that This compound exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that the compound effectively induced apoptosis and cell cycle arrest in human myelodysplastic syndrome (SKM-1) cells by increasing the levels of acetylated histones and P21 protein, which is associated with cell cycle regulation .

Antiproliferative Activity Table

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis |

| SKM-1 | 5.40 | HDAC inhibition, G1 phase arrest |

| MDA-MB-231 | 3.50 | Histone acetylation enhancement |

In Vivo Studies

In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth. For instance, in mouse models with intact immune systems, it exhibited superior antitumor efficacy compared to models with thymus deficiencies . The pharmacokinetic profile also indicated favorable absorption and low metabolic instability.

Case Study 1: HepG2 Cell Line

In a study focusing on HepG2 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates. Flow cytometry analysis revealed that the apoptosis rate escalated from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM), indicating a dose-dependent response .

Case Study 2: SKM-1 Xenograft Model

In another investigation, oral administration of the compound in SKM-1 xenograft models resulted in significant tumor growth inhibition (TGI) compared to control groups. The study highlighted that the compound's action was mediated through both apoptosis induction and cell cycle arrest mechanisms .

Comparison with Other Compounds

To contextualize the activity of This compound , it is essential to compare it with other known HDAC inhibitors:

| Compound Name | Class | IC50 (µM) | Notable Features |

|---|---|---|---|

| SAHA (Suberoylanilide Hydroxamic Acid) | Pan-HDAC | 17.25 | Broad-spectrum HDAC inhibitor |

| FNA (4-Fluoro-N-(2-amino-4-fluorophenyl)-4-bis(2-chloroethyl)-aminobenzamide) | Class I | 95.48 | Selective for HDAC3 |

| This compound | Class I | 5.40 | Potent against multiple cancer cell lines |

Q & A

Q. What are the common synthetic routes for 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions. A standard approach begins with preparing a pyridazinone intermediate via cyclization of hydrazine derivatives with dicarbonyl precursors. Subsequent steps include introducing the dimethylamino-benzamide group through nucleophilic substitution or amide coupling. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight and fragmentation analysis.

- X-ray crystallography : To resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonds in the pyridazinone ring) .

Q. What biological targets are associated with this compound?

The compound shows affinity for enzymes (e.g., histone deacetylases (HDACs)) and receptors (e.g., chemokine receptors). Its benzamide and pyridazinone moieties enable interactions with catalytic sites, as demonstrated in HDAC inhibition assays and receptor-binding studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Optimization strategies include:

- Reaction condition tuning : Temperature control (e.g., reflux in EtOH at 80°C) and solvent selection (polar aprotic solvents for better solubility).

- Catalyst screening : Use of triethylamine or Pd-based catalysts for efficient coupling.

- Continuous flow reactors : To enhance reproducibility and reduce side products .

Q. How should researchers address contradictions in bioactivity data across different assays?

- Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 values in HDAC inhibition vs. cytotoxicity assays).

- Target selectivity profiling : Use isoform-specific assays (e.g., class I vs. II HDACs) to rule off-target effects.

- Structural analogs comparison : Benchmark against derivatives (e.g., ethoxyphenyl vs. fluorophenyl variants) to identify critical functional groups .

Q. What computational tools predict the compound’s binding modes with HDACs?

- Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions with HDAC active sites, focusing on zinc coordination by the pyridazinone group.

- Molecular Dynamics (MD) simulations (AMBER, GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- QSAR models : Corporate electronic (HOMO/LUMO) and steric parameters to refine activity predictions .

Q. How do structural modifications impact its pharmacokinetic profile?

Q. What challenges arise in purifying this compound, and how are they mitigated?

Q. How can cross-reactivity with unrelated enzymes/receptors be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.